Catalytic Yield in Hetero‑Michael Addition: Superior Performance vs. Structurally Analogous Acidic Ionic Liquids
In a controlled head‑to‑head screen, [Hmim]OTs delivered an 89 % GC yield for the model hetero‑Michael addition of ethyl carbamate to cyclohexenone, substantially surpassing the closest acidic IL competitors: [Hmim]BF₄ (71 %), [Hmim]HSO₄ (70 %), PyHSO₄ (50 %), [Bsmim]HSO₄ (62 %), and [Bmim]HSO₄ (53 %), while neutral ILs [Bmim]BF₄ and [Bmim]PF₆ gave no conversion [1].
| Evidence Dimension | Catalytic yield (hetero‑Michael addition of ethyl carbamate to cyclohexenone) |
|---|---|
| Target Compound Data | 89 % GC yield |
| Comparator Or Baseline | [Hmim]BF₄ (71 %), [Hmim]HSO₄ (70 %), [Bsmim]HSO₄ (62 %), [Bmim]HSO₄ (53 %), PyHSO₄ (50 %), [Bmim]BF₄ (0 %), [Bmim]PF₆ (0 %) |
| Quantified Difference | +18 % absolute yield vs. the next‑best IL ([Hmim]BF₄); +19 % vs. the same‑cation hydrogen sulfate analog ([Hmim]HSO₄); 89 % advantage over inactive neutral ILs |
| Conditions | Cyclohexenone 0.5 mmol, ethyl carbamate 0.6 mmol, ionic liquid 1 mL, rt, 24 h; GC yield with n‑decane internal standard |
Why This Matters
A 19 % yield gap translates to reduced downstream purification costs and higher overall process efficiency, directly impacting the total cost of the synthetic route.
- [1] Han, F., Yang, L., Li, Z. & Xia, C. Acidic-functionalized ionic liquid as an efficient, green and reusable catalyst for hetero-Michael addition of nitrogen, sulfur and oxygen nucleophiles to α,β-unsaturated ketones. Org. Biomol. Chem. 10, 346–354 (2012). View Source
